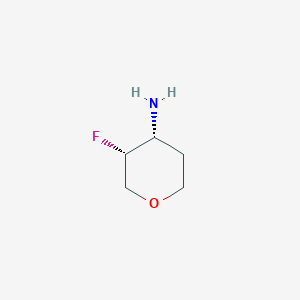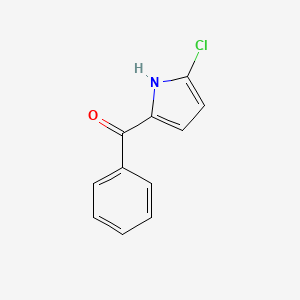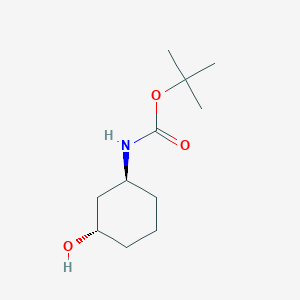![molecular formula C25H17BO2 B3102673 Boronic acid, B-9,9'-spirobi[9H-fluoren]-3-yl- CAS No. 1421789-04-9](/img/structure/B3102673.png)
Boronic acid, B-9,9'-spirobi[9H-fluoren]-3-yl-
Overview
Description
“Boronic acid, B-9,9’-spirobi[9H-fluoren]-3-yl-” is a chemical compound with the molecular formula C25H17BO2 . It is also known by other names such as “9,9’-spirobi fluoren-2-ylboronic acid”, “9,9’-spirobi 9h-fluorene-2-boronic acid”, and “b-9,9’-spirobi 9h-fluoren-2’-yl-boronic acid” among others . It is a useful reactant in the preparation of organic electroluminescence material for the purpose to be used as OLED .
Molecular Structure Analysis
The molecular structure of “Boronic acid, B-9,9’-spirobi[9H-fluoren]-3-yl-” is represented by the SMILES notation: OB(O)C1=CC2=C(C=C1)C1=CC=CC=C1C21C2=CC=CC=C2C2=CC=CC=C12 . The molecular weight is 360.22 g/mol .Physical And Chemical Properties Analysis
“Boronic acid, B-9,9’-spirobi[9H-fluoren]-3-yl-” is a white crystalline powder . It has a predicted boiling point of 588.4±60.0 °C and a density of 1.37 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Organic Light Emitting Diodes (OLEDs)
This compound is used as a blue light emitting material in organic light emitting diodes (OLEDs) . OLEDs are used in various applications such as display technology for televisions, smartphones, and other electronic devices.
Electroluminescent Devices
In addition to OLEDs, 9,9’-Spirobi[fluoren]-3-ylboronic acid is also used as a blue-emitting material in electroluminescent devices . These devices emit light in response to an electric current or a strong electric field.
Safety and Hazards
“Boronic acid, B-9,9’-spirobi[9H-fluoren]-3-yl-” is classified as a GHS07 substance, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include wearing protective gloves, eye protection, and face protection. In case of skin contact, wash with plenty of water. If skin irritation occurs or eye irritation persists, seek medical advice .
Mechanism of Action
Target of Action
It’s known that this compound is used in organic electronics due to its robust structure and two perpendicularly arranged π systems . It’s also used in the synthesis of spirobifluorene based conjugated microporous polymers .
Mode of Action
The compound is used as a hole transporting material in the fabrication of perovskite solar cells . It’s also used in the development of a new thermally activated delayed fluorescence (TADF) emitter . The introduction of a 9,9’-spiro-bifluorene group to the C3 position of carbazole results in a more delocalized highest occupied molecular orbital (HOMO) than carbazole itself .
Biochemical Pathways
Its use in the synthesis of spirobifluorene based conjugated microporous polymers suggests its involvement in polymer synthesis pathways .
Pharmacokinetics
It’s known that the compound is soluble in common organic solvents and slightly soluble in water , which may influence its bioavailability.
Result of Action
The compound’s action results in the creation of materials with high glass-transition temperature, excellent thermal stability, and easy color tunability through the introduction of low band gap co-monomers . In the context of OLEDs, the compound has led to a maximum external quantum efficiency (EQE) of 10.59% .
Action Environment
The action, efficacy, and stability of 9,9’-Spirobi[fluoren]-3-ylboronic acid can be influenced by environmental factors. For instance, it’s recommended to store the compound under inert gas at 2-8°C . The compound’s solubility in common organic solvents and slight solubility in water also suggest that the solvent environment can significantly impact its action.
properties
IUPAC Name |
9,9'-spirobi[fluorene]-3-ylboronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17BO2/c27-26(28)16-13-14-24-20(15-16)19-9-3-6-12-23(19)25(24)21-10-4-1-7-17(21)18-8-2-5-11-22(18)25/h1-15,27-28H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUYDKNCVPJOAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=CC=C62)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boronic acid, B-9,9'-spirobi[9H-fluoren]-3-yl- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-yl)methanol](/img/structure/B3102595.png)
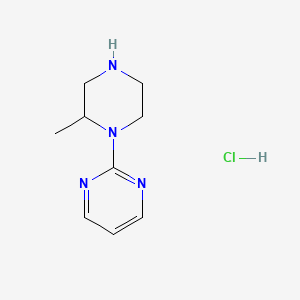
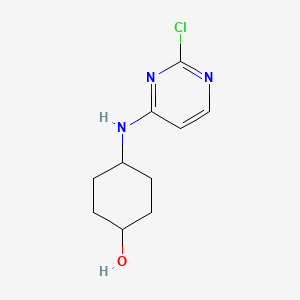

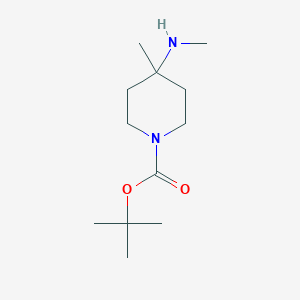
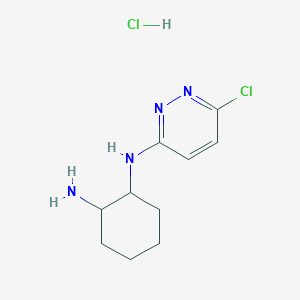


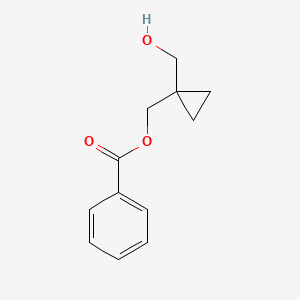
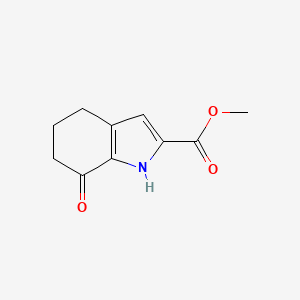
![Imidazo[1,2-a]pyridine, 2-methyl-7-(trifluoromethyl)-](/img/structure/B3102667.png)
